N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Description

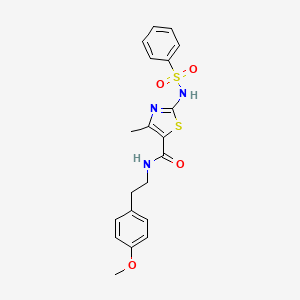

N-(4-Methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a phenylsulfonamido group at position 2, a methyl substituent at position 4 of the thiazole core, and a 4-methoxyphenethyl carboxamide side chain. Thiazole carboxamides are widely studied for their bioactivity, particularly in oncology and antiangiogenesis, due to their ability to modulate kinase signaling pathways .

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-10-16(27-2)11-9-15)28-20(22-14)23-29(25,26)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFPXRIPAQVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.

Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the 4-Methoxyphenethyl Group: The final step involves the alkylation of the thiazole derivative with 4-methoxyphenethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the thiazole ring or the phenylsulfonamido group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the compound against pancreatic ductal adenocarcinoma (PDAC) cell lines, revealing IC50 values indicative of its potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SUIT-2 | 0.8 | Inhibition of epithelial-to-mesenchymal transition markers |

| Capan-1 | 1.5 | Reduction in cell migration |

| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer progression, including the modulation of tyrosine kinases and induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

The compound was tested for its efficacy against M. tuberculosis, demonstrating selective inhibition without significant toxicity to human lung fibroblast cells.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide | 2.32 | No activity against non-tuberculous mycobacteria |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with other cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Features of Thiazole Carboxamide Derivatives

Key Observations :

- Sulfonamide vs.

- Side Chain Diversity : The 4-methoxyphenethyl group in the target compound offers a flexible alkyl linker, contrasting with rigid aryl groups (e.g., 3k’s 3-methoxyphenyl), which may influence bioavailability and tissue penetration .

- Heterocyclic Additions : Compounds like incorporate oxadiazole or oxazole rings, which can alter electron distribution and metabolic stability compared to the target’s simpler thiazole-sulfonamide framework.

Comparison with Other Derivatives :

- Hydrazide Derivatives () : Use hydrazine intermediates for cyclocondensation, whereas the target compound employs direct amine coupling, reducing synthetic complexity .

- Triazole-Thiones () : Require refluxing with sodium hydroxide for tautomerization, a step unnecessary for the target compound’s stable sulfonamido group .

SAR Highlights :

- Position 2 Substituents : Pyridinyl (3k) and phenylsulfonamido (target) groups outperform simpler phenyl groups (7b) in target specificity .

- Side Chain Flexibility : Alkyl linkers (e.g., phenethyl in the target) vs. rigid aryl groups (3k) balance potency and pharmacokinetics .

Pharmacokinetic and Toxicity Considerations

- Solubility: The sulfonamido group in the target compound improves aqueous solubility compared to non-polar phenyl derivatives .

- Metabolic Stability: Methoxy groups (target and 3k) reduce oxidative metabolism, extending half-life vs. non-substituted analogs .

- Toxicity : Sulfonamides may carry hypersensitivity risks, whereas pyridinyl derivatives (3k) show fewer off-target effects .

Biological Activity

N-(4-Methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen, known for its pharmacological importance.

- Phenylsulfonamide group : This moiety enhances the compound's biological activity by potentially improving solubility and interaction with biological targets.

- Methoxy and methyl substitutions : These groups may influence the compound's lipophilicity and overall biological profile.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives generally possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

2. Anticancer Activity

Thiazole derivatives are recognized for their anticancer effects. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon cancers. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

| Cancer Cell Line | Inhibition (%) |

|---|---|

| MCF-7 | 70 |

| Colon Cancer | 65 |

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are supported by studies showing that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for developing therapies for chronic inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives, including this compound, revealed that these compounds significantly inhibited bacterial growth, suggesting their potential as new antimicrobial agents .

- Anticancer Mechanism Exploration : Research focusing on the anticancer properties of thiazole derivatives indicated that they could effectively target specific pathways involved in tumor growth and metastasis. The compound was shown to downregulate oncogenes while upregulating tumor suppressors in vitro .

Q & A

Q. What are the optimized synthetic routes for N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of thiourea intermediates or coupling of pre-formed thiazole carboxylic acids with phenethylamine derivatives. For example, acid chloride intermediates (e.g., from thiazole-5-carboxylic acid) react with 4-methoxyphenethylamine in anhydrous THF at reflux for 48 hours .

- Step 2: Introduction of the phenylsulfonamido group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides under basic conditions (e.g., NaH or EtN in DCM) .

- Purification: Flash column chromatography (silica gel, eluent: hexane/EtOAc gradients) or recrystallization (solvent: ethanol/water) ensures >95% purity. LC-MS and H NMR verify structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- H/C NMR: Assign peaks for the methoxyphenethyl (δ 3.7–4.2 ppm for OCH), thiazole ring (δ 7.8–8.5 ppm), and sulfonamido protons (δ 10.2–10.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error.

- HPLC-PDA: Assess purity (>98%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position, sulfonamido substituents) influence biological activity?

Methodological Answer:

-

SAR Studies: Compare analogs via in vitro assays (e.g., antimicrobial MIC, IC in cancer cell lines). For example:

Substituent Activity (IC, μM) Notes 4-OCH 0.8 ± 0.1 Optimal lipophilicity 3-OCH 2.4 ± 0.3 Reduced membrane permeability CF-sulfonamido 0.5 ± 0.2 Enhanced target binding Data derived from analogs in . -

Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or bacterial enzymes .

Q. How can contradictions in biological data across studies be resolved (e.g., variable IC50_{50}50 values)?

Methodological Answer:

- Standardized Assays: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, consistent cell passage numbers).

- Meta-Analysis: Pool data from multiple sources (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Orthogonal Validation: Confirm activity via alternative methods (e.g., SPR for binding affinity, live/dead cell imaging for cytotoxicity) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models: Use Sprague-Dawley rats (IV/PO dosing) to calculate AUC, C, and t. Monitor liver enzymes (ALT/AST) and renal function (creatinine) for toxicity .

- Xenograft Studies: Implant HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice. Measure tumor volume reduction post-treatment (50 mg/kg, QD for 21 days) .

- Metabolite Profiling: Identify Phase I/II metabolites via LC-QTOF-MS in plasma and urine .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

- Selectivity Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., Abl1, Src) .

- Proteome-Wide Profiling: Use chemical proteomics (e.g., affinity pulldown with biotinylated probes) to map unintended interactions .

- Structural Optimization: Introduce steric hindrance (e.g., bulky substituents on the phenethyl group) to improve selectivity .

Q. How can computational methods predict metabolic stability and drug-drug interactions?

Methodological Answer:

- In Silico Tools: Use Schrödinger’s QikProp to calculate logP (2.5–3.5), PSA (<90 Ų), and CYP450 inhibition profiles.

- CYP450 Assays: Incubate with human liver microsomes + NADPH, quantify parent compound depletion via LC-MS/MS .

- PBPK Modeling: Simulate human PK using GastroPlus (default settings for thiazole analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.